![molecular formula C20H18N2O3S B2427577 N-苯基-2-[(苯磺酰)苯胺基]乙酰胺 CAS No. 94547-19-0](/img/structure/B2427577.png)

N-苯基-2-[(苯磺酰)苯胺基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

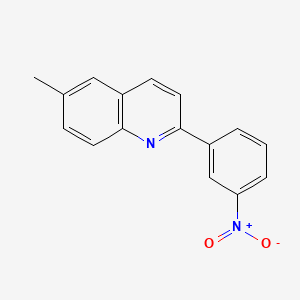

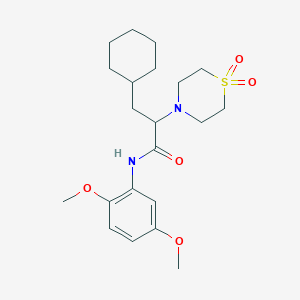

“N-phenyl-2-[(phenylsulfonyl)anilino]acetamide” is a chemical compound with the molecular formula C20H18N2O3S . It is a complex organic compound that has potential applications in various fields .

Molecular Structure Analysis

The molecular structure of “N-phenyl-2-[(phenylsulfonyl)anilino]acetamide” is complex, with a molecular weight of 366.43 . It contains a phenylsulfonyl group attached to an anilino group, which is further attached to an acetamide group .科学研究应用

Crystal Structure Analysis

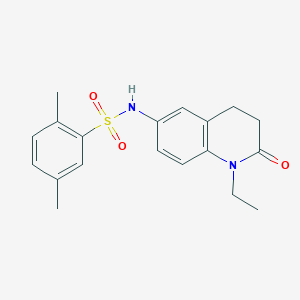

The compound has been structurally characterized in a study . In the crystal, N—H···O hydrogen bonding leads to the formation of chains of molecules along the [100] direction. The chains are linked by C—H··· interactions, forming a three-dimensional network .

Therapeutic Potential

The acetamide moiety of the compound possesses therapeutic potential for targeting various diseases . Acetamide-containing drugs are used for inflammation control, cyclooxygenase (COX) enzyme inhibition, and as antiviral drugs .

Anti-SARS CoV-2 Activity

Starting from acetamides, various heterocyclic compounds have been synthesized that exhibit diverse activities, including anti-SARS CoV-2 .

Antimicrobial Properties

The compound has shown antimicrobial properties in some studies .

Antitumor Properties

There is evidence of the compound’s antitumor properties .

Synthesis of Sulfonyl Chloride

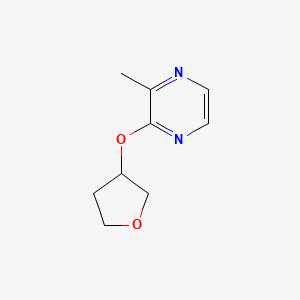

Sulfides have been presented as precursors for sulfonyl chloride synthesis . This compound, with its sulfur-derived functional group, could potentially be used in such synthesis processes.

Use in Pharmaceutical Industry

The evolution of the pharmaceutical industry has been greatly aided by the discovery of sulfur-based therapies . This compound, with its sulfur-derived functional group, could potentially contribute to this evolution.

Synthesis of Acetamide Derivatives

Advanced methods previously reported for the transformation of sulfides include using sulfate-modified multi-walled carbon nanotubes (S-MWCNT) and mesoporous carbon (S-MC) as heterogeneous catalysts to facilitate the synthesis of acetamide derivatives . This compound could potentially be used in such synthesis processes.

作用机制

Biochemical Pathways

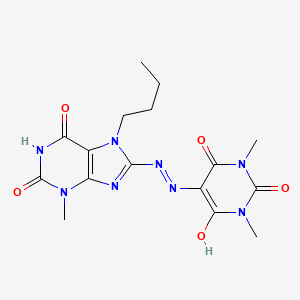

According to a study , N-phenyl-2-(N-phenylbenzenesulfonamido)acetamide has been identified as a type of RORγ inverse agonist. Retinoic acid receptor-related orphan receptors (RORs) are ligand-dependent transcriptional factors and members of the nuclear receptor superfamily. RORs regulate inflammation, metabolic disorders, and circadian rhythm .

Result of Action

The compound has been shown to inhibit RORγ with an IC50 value of 630 nM . The RORγ antagonism of the optimized compound was 7-fold higher than that of the initial hit compound . These results represent a promising starting point for developing potent small molecule RORγ inverse agonists for the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis .

属性

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c23-20(21-17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)26(24,25)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDNRDBEKJKKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-2-[(phenylsulfonyl)anilino]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[1,3-dihydroindene-2,1'-cyclohexane]-1-amine;hydrochloride](/img/structure/B2427498.png)

![2-Cyclopropyl-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2427499.png)

![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2427500.png)

![3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2427501.png)

![4-(benzenesulfonyl)-5-chloro-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B2427503.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2427504.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2427505.png)

![1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)